1-Boc-4-(2-fluoro-phénylamino)-pipéridine

Vue d'ensemble

Description

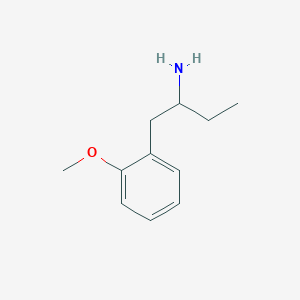

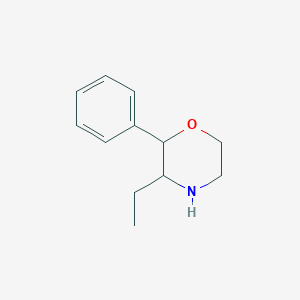

1-Boc-4-(2-fluoro-phenylamino)-piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their therapeutic properties.

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its target of action.

Mode of Action

The mode of action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 1-Boc-4-(2-fluoro-phenylamino)-piperidine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is likely involved, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-Boc-4-(2-fluoro-phenylamino)-piperidine is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on 1-Boc-4-(2-fluoro-phenylamino)-piperidine. One of the areas of interest is the development of prodrugs that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential of this compound as a chemosensitizer, which can enhance the efficacy of existing anticancer drugs. Moreover, the development of analogs of this compound with improved potency and selectivity is also an area of active research.

Conclusion:

In conclusion, 1-Boc-4-(2-fluoro-phenylamino)-piperidine is a promising compound with significant potential in the field of medicinal chemistry. Its potent cytotoxic activity against cancer cells, anti-inflammatory and analgesic properties, and mechanism of action make it an attractive candidate for the development of novel anticancer drugs. Further research is needed to explore the full potential of this compound and its analogs in the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Porteur de bore pour la thérapie par capture neutronique

Les acides boroniques et leurs esters, qui sont structurellement liés à la « 1-Boc-4-(2-fluoro-phénylamino)-pipéridine », sont envisagés pour une utilisation en tant que porteurs de bore en thérapie par capture neutronique . Cette thérapie est un type de traitement du cancer qui cible et détruit les cellules cancéreuses de manière plus sélective que la radiothérapie traditionnelle.

Recherche sur la protodéboronation

La partie ester boronique du composé peut subir une protodéboronation, une réaction où le groupe bore est éliminé. Ce processus est important en chimie synthétique, où le groupe bore est utilisé comme groupe protecteur temporaire ou comme poignée pour d'autres transformations chimiques .

Études d'hydrolyse

La stabilité des esters boroniques en solutions aqueuses, y compris celles similaires à la « this compound », fait l'objet de recherches. Comprendre l'hydrolyse de ces composés à pH physiologique est crucial pour leur application dans les systèmes de délivrance de médicaments .

Chimie organoborée

Les composés organoborés sont essentiels dans la synthèse organique moderne. “this compound” peut être utilisé pour étudier diverses réactions organoborées, y compris le couplage de Suzuki-Miyaura, qui est une méthode puissante pour former des liaisons carbone-carbone .

Propriétés

IUPAC Name |

tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIBTJVKKCLUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656260 | |

| Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887583-57-5 | |

| Record name | tert-Butyl 4-(2-fluoroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)